![molecular formula C13H15NS B2466709 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine CAS No. 106670-25-1](/img/structure/B2466709.png)

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

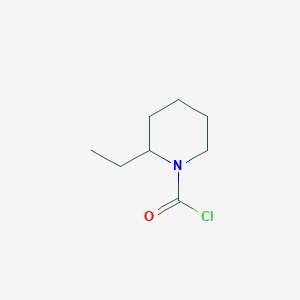

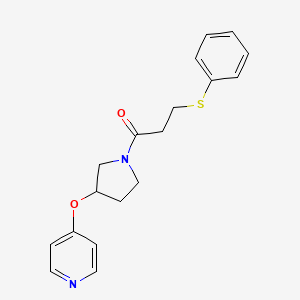

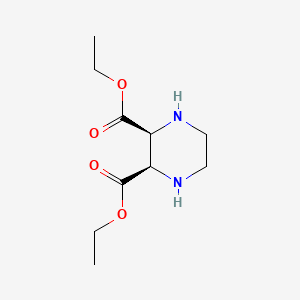

“2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine” is a chemical compound with the molecular formula C13H15NS . It has a molecular weight of 217.33 .

Molecular Structure Analysis

The molecular structure of “2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine” consists of a naphthalene ring attached to a sulfanyl group, which is further connected to an ethan-1-amine group .Physical And Chemical Properties Analysis

“2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine” is a liquid at room temperature . Other physical and chemical properties such as boiling point and solubility are not available from the current data.Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Fluorescence

- The compound has been studied for its coordination behavior with metal ions like Cu2+ and Zn2+. It shows interesting fluorescence emission behavior upon binding with these metal ions, which is significant for sensing and detection applications (Clares et al., 2004).

Synthesis and Structural Analysis

- Research has been conducted on synthesizing new sulfanyl substituted amino 1,4-naphthoquinone derivatives, which are structurally analyzed for their potential applications (Yıldırım, 2017).

Catalysis

- The compound is utilized in rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with sulfur nucleophiles. This method enables the synthesis of various sulfide adducts, which are important in chemical synthesis (Leong & Lautens, 2004).

Supramolecular Chemistry

- It is used in speciation studies involving interactions with metal ions like Cu2+ and Zn2+. These studies contribute to the development of supramolecular structures and materials (Alarcón et al., 2004).

Organic Synthesis

- The compound has been investigated for its efficiency in synthesizing key intermediates for pharmaceuticals. This is crucial for drug development and synthesis of active pharmaceutical ingredients (Mathad et al., 2011).

Photophysics

- It plays a role in understanding the photophysical properties of dendrimers. These studies are important for the development of advanced materials with specific light-absorbing or emitting properties (Pina et al., 2004).

Cancer Research

- The compound has been examined for its effects on mesenchymal-epithelial transition in colon cancer cells. This research is pivotal in understanding cancer progression and developing targeted therapies (Ascenção et al., 2021).

Drug Development

- Its derivatives are investigated for their antifungal activity against various pathogens. This research is significant for developing new antifungal agents (Thvedt et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c14-8-9-15-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIYYYWNPCHYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)

![N-(2-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)